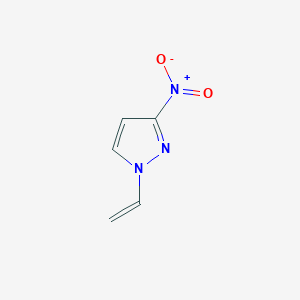

1-ethenyl-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

1-ethenyl-3-nitropyrazole |

InChI |

InChI=1S/C5H5N3O2/c1-2-7-4-3-5(6-7)8(9)10/h2-4H,1H2 |

InChI Key |

ARLVGHVUSITOJB-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=CC(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Ethenyl 3 Nitro 1h Pyrazole

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the pyrazole (B372694) ring at the N1 position is susceptible to a variety of chemical transformations, including cycloaddition reactions, polymerization, and olefinic functionalization. The electronic nature of the pyrazole ring can influence the reactivity of the vinyl group.

The vinyl group of 1-ethenyl-3-nitro-1H-pyrazole can act as a dienophile or a dipolarophile in cycloaddition reactions. In a [2+2] cycloaddition, 1-vinylpyrazoles have been shown to react with tetracyanoethylene. nih.gov This reaction typically proceeds through a π-π complex, leading to the formation of a cyclobutane (B1203170) ring. nih.gov While specific studies on the 3-nitro substituted analog are not prevalent, the general reactivity suggests that this compound would undergo a similar reaction. The reaction conditions can vary depending on the substituents on the pyrazole ring, with electron-withdrawing groups potentially affecting the reaction rate. nih.gov

The ethenyl moiety can also participate as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions. wikipedia.orgnih.gov For instance, substituted 1-vinylpyrazoles have been reacted with dienes like cyclohexa-1,3-diene. nih.gov The nitro group at the C3 position of the pyrazole ring is expected to influence the electron density of the ethenyl group, thereby affecting its reactivity as a dienophile.

Table 1: Examples of Cycloaddition Reactions with Substituted 1-Vinylpyrazoles

| Diene/Dipolarophile | 1-Vinylpyrazole Derivative | Reaction Type | Product | Reference |

| Tetracyanoethylene | 1-Vinylpyrazole | [2+2] Cycloaddition | l-(2,2,3,3-Tetracyano-l-cyclobutyl)pyrazole | nih.gov |

| Cyclohexa-1,3-diene | 3-Methyl-1-vinylpyrazole | Diels-Alder [4+2] | Hydrogenated adduct | nih.gov |

This table presents examples of cycloaddition reactions involving substituted 1-vinylpyrazoles to illustrate the potential reactivity of this compound.

Vinylpyrazoles are known to undergo polymerization, often initiated by radical initiators such as azobisisobutyronitrile (AIBN). nih.gov The rate and extent of polymerization are influenced by the substituents on both the pyrazole ring and the vinyl group. nih.gov For example, unsubstituted 1-vinylpyrazole can polymerize quite vigorously. nih.gov The polymerization typically follows a free-radical mechanism. The presence of the nitro group in this compound would likely modulate the polymerization characteristics.

The double bond of the ethenyl group in 1-vinylpyrazoles can be functionalized through various addition reactions. One such example is dichlorocyclopropanation. This reaction typically involves the addition of dichlorocarbene, generated from chloroform (B151607) and a strong base, across the double bond to form a dichlorocyclopropyl derivative. This reaction has been successfully performed on other substituted vinylpyrazoles, suggesting a probable pathway for the functionalization of this compound.

Reactivity of the Nitro Group

The nitro group at the C3 position of the pyrazole ring is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group.

The nitro group on a pyrazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the nitro group. This type of reaction has been observed in other nitrated pyrazole systems. For instance, in 1-methyl-3,4,5-trinitropyrazole, the nitro group at the 5-position is readily substituted by various nucleophiles such as thiols, phenols, amines, and NH-azoles. researchgate.net While the vinyl group at the N1 position is not directly attached to the aromatic ring, its electronic influence, coupled with the strong activation by the nitro group, could facilitate such substitution reactions on the 3-nitro-1-ethenylpyrazole core.

The nitro group of this compound can be reduced to an amino group under various reaction conditions. Common reducing agents for the conversion of nitroarenes to anilines include catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl), and transfer hydrogenation. The resulting 3-amino-1-ethenyl-1H-pyrazole would be a versatile intermediate for further functionalization. The amino group can undergo a wide range of reactions, such as diazotization followed by substitution, acylation, and alkylation, opening pathways to a diverse array of substituted pyrazole derivatives.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

| H₂/Pd-C | Catalytic hydrogenation | Amine |

| Fe/HCl | Acidic reduction | Amine |

| SnCl₂/HCl | Acidic reduction | Amine |

| Na₂S₂O₄ | Sodium dithionite | Amine |

This table provides a summary of common laboratory reagents used for the reduction of aromatic nitro compounds to the corresponding amines.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by the substituents it bears. In the case of this compound, the powerful electron-withdrawing nature of the nitro group at the C-3 position plays a dominant role in the electronic character of the ring, which in turn governs its reaction patterns.

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles, typically occurring at the C-4 position due to the directing effects of the ring nitrogen atoms. However, the presence of the strongly deactivating nitro group at the C-3 position is expected to significantly reduce the nucleophilicity of the pyrazole ring, making it less susceptible to electrophilic attack.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of heterocyclic chemistry suggest that forcing conditions would be necessary for such reactions to proceed. The expected regiochemical outcome would still favor substitution at the C-4 position, as this position is least deactivated by the C-3 nitro group. The N-ethenyl group is not anticipated to alter this regioselectivity significantly. It is also plausible that under certain electrophilic conditions, addition to the ethenyl group could compete with or even precede substitution on the pyrazole ring.

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Ethenyl-3,4-dinitro-1H-pyrazole |

| Halogenation | X₂/FeX₃ | 4-Halo-1-ethenyl-3-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

The electron-deficient nature of the pyrazole ring in this compound, induced by the 3-nitro group, renders it susceptible to nucleophilic attack. Research on related nitropyrazoles provides valuable insights into the likely sites of nucleophilic addition and substitution. Studies on 3,4-dinitropyrazoles have demonstrated that nucleophilic substitution occurs preferentially at the C-3 position. This suggests that the C-3 and C-5 positions of the pyrazole ring in this compound are the most probable sites for nucleophilic attack.

The nitro group at C-3 can be a target for nucleophilic displacement, particularly with soft nucleophiles, or it can activate the C-5 position for nucleophilic addition or substitution. The N-ethenyl group, being an electron-donating group through resonance, may slightly counteract the deactivation of the ring but is unlikely to change the primary sites of nucleophilic attack determined by the nitro group.

Table 2: Potential Nucleophilic Attack Sites and Products

| Nucleophile | Proposed Site of Attack | Potential Product Type |

|---|---|---|

| Alkoxides (RO⁻) | C-3 or C-5 | Substitution of the nitro group or addition-elimination product |

| Amines (RNH₂) | C-3 or C-5 | Aminated pyrazole derivative |

| Thiolates (RS⁻) | C-3 or C-5 | Thioether-substituted pyrazole |

The N-ethenyl group of this compound offers a versatile handle for further functionalization and derivatization. The double bond of the ethenyl group can undergo a variety of addition reactions, and the nitrogen atom of the pyrazole ring can be involved in quaternization reactions.

Derivatization strategies could include:

Addition Reactions: The double bond of the ethenyl group can undergo hydrogenation, halogenation, hydrohalogenation, and cycloaddition reactions. These transformations would lead to a variety of N-1 substituted pyrazole derivatives with modified side chains.

Polymerization: The vinyl group allows for the possibility of radical or cationic polymerization to form polypyrazole chains.

Modification of the Nitro Group: The nitro group itself can be a site for chemical transformation. Reduction of the nitro group would yield 3-amino-1-ethenyl-1H-pyrazole, a valuable intermediate for the synthesis of more complex pyrazole-containing compounds.

Mechanistic Investigations and Kinetic Studies of Reactions Involving this compound

Detailed mechanistic and kinetic studies specifically for reactions involving this compound are scarce in the current scientific literature. However, the reaction mechanisms can be inferred from studies of related pyrazole derivatives.

For electrophilic substitution , the mechanism is expected to follow the classical arenium ion pathway, where the rate-determining step is the attack of the electrophile on the pyrazole ring to form a resonance-stabilized carbocation. The presence of the deactivating nitro group would increase the activation energy for this step, thus slowing down the reaction rate compared to unsubstituted pyrazole.

For nucleophilic aromatic substitution , the mechanism is likely to proceed via a Meisenheimer-like intermediate. The attack of the nucleophile on the electron-deficient pyrazole ring would form a resonance-stabilized anionic intermediate, with the negative charge delocalized onto the nitro group. The subsequent departure of a leaving group (if present) or rearrangement would lead to the final product. The rate of these reactions would be significantly enhanced by the electron-withdrawing nitro group.

Kinetic studies on the iodination of pyrazole have provided insights into the reactivity of the pyrazole ring. Similar studies on this compound would be invaluable for quantifying the electronic effects of the substituents and for elucidating the precise reaction mechanisms. Computational studies could also provide theoretical support for the proposed reaction pathways and help in predicting the kinetic and thermodynamic parameters of the reactions.

Spectroscopic Methodologies for Structural Elucidation of 1 Ethenyl 3 Nitro 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-ethenyl-3-nitro-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.

The ¹H NMR spectrum is instrumental in identifying the protons within a molecule and their immediate chemical environment. In the case of this compound, the spectrum would exhibit distinct signals for the protons of the ethenyl group and the pyrazole (B372694) ring.

The ethenyl (vinyl) group protons typically appear as a complex splitting pattern due to geminal, cis, and trans couplings. The proton attached to the carbon adjacent to the pyrazole ring (Hα) would resonate as a doublet of doublets. The two terminal protons (Hβ, cis and trans) would also appear as doublets of doublets. The specific chemical shifts and coupling constants are crucial for confirming the geometry of the double bond.

The protons on the pyrazole ring will also show characteristic chemical shifts. The position of the nitro group at C3 significantly influences the electron density of the ring, causing the ring protons to shift downfield. The proton at C5 would likely be the most downfield of the ring protons due to the deshielding effects of the adjacent nitro group and the N1-ethenyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| Hα (ethenyl) | 7.0 - 7.5 | Jα,β-cis = 8 - 12 Hz, Jα,β-trans = 15 - 18 Hz |

| Hβ-cis (ethenyl) | 5.0 - 5.5 | Jβ-cis,α = 8 - 12 Hz, Jβ-cis,β-trans = 1 - 3 Hz |

| Hβ-trans (ethenyl) | 5.5 - 6.0 | Jβ-trans,α = 15 - 18 Hz, Jβ-trans,β-cis = 1 - 3 Hz |

| H4 (pyrazole) | 7.8 - 8.2 | J4,5 = 2 - 3 Hz |

| H5 (pyrazole) | 8.3 - 8.7 | J5,4 = 2 - 3 Hz |

Note: These are estimated values based on data for similar vinyl and nitropyrazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electron-withdrawing nature of the nitro group. The carbon bearing the nitro group (C3) is expected to be significantly deshielded and appear at a high chemical shift. The carbons of the ethenyl group will have distinct shifts, with the terminal carbon (Cβ) being more shielded than the carbon attached to the pyrazole ring (Cα).

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. northwestern.edu The pyrazole ring nitrogens and the nitro group nitrogen would have characteristic chemical shifts. The nitro group nitrogen is expected to resonate at a very high chemical shift, which is typical for this functional group. science-and-fun.de The two nitrogen atoms in the pyrazole ring will have distinct chemical shifts, providing valuable information about the electronic structure of the heterocyclic core.

Table 2: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 150 - 160 |

| C4 (pyrazole) | 110 - 120 |

| C5 (pyrazole) | 130 - 140 |

| Cα (ethenyl) | 125 - 135 |

| Cβ (ethenyl) | 115 - 125 |

| N1 (pyrazole) | -150 to -170 (relative to CH₃NO₂) |

| N2 (pyrazole) | -80 to -100 (relative to CH₃NO₂) |

| N (NO₂) | +350 to +400 (relative to CH₃NO₂) |

Note: These are estimated values based on data for similar vinyl and nitropyrazole derivatives. ¹⁵N NMR shifts are referenced to nitromethane.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between Hα and both Hβ protons of the ethenyl group, as well as a correlation between the H4 and H5 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C4, C5, Cα, and Cβ by correlating them to their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features would be the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The C=C stretching of the ethenyl group and the C=N and C=C stretching vibrations of the pyrazole ring would also be observable. The C-H stretching and bending vibrations of the ethenyl and pyrazole ring protons would also be present.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| Ethenyl (C=C) | Stretch | 1620 - 1650 | Medium |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Ethenyl C-H | Stretch | 3010 - 3095 | Medium to Weak |

| Ethenyl C-H | Out-of-plane Bend | 910 - 990 | Strong |

Note: These are estimated values based on general IR correlation tables and data for nitropyrazole derivatives.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be indicative of the structure. Common fragmentation pathways for nitropyrazoles involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). researchgate.net The ethenyl group could also be lost as a radical. The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. researchgate.net

Predicted Fragmentation Pattern:

A plausible fragmentation pathway for this compound would involve the initial loss of the nitro group to form a stable cation. Subsequent fragmentation could involve the loss of the ethenyl group or rearrangement and cleavage of the pyrazole ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, confirming the planarity of the pyrazole ring and the geometry of the ethenyl substituent.

Although no specific crystal structure for this compound has been reported in the literature, studies on similar substituted pyrazoles have shown that this technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.comspast.orgmdpi.comnih.govresearchgate.net For this compound, X-ray crystallography would reveal how the molecules pack in the crystal lattice and the nature of any intermolecular forces involving the nitro group and the pyrazole ring.

Combined Spectroscopic and Computational Approaches for Comprehensive Structural Confirmation

The definitive structural elucidation of this compound and its derivatives is most effectively achieved through a synergistic approach that combines experimental spectroscopic data with theoretical computational methods. This integrated strategy allows for a rigorous confirmation of the molecular structure, providing insights that are often unattainable when using either method in isolation. Techniques such as Density Functional Theory (DFT) have become instrumental in predicting spectroscopic properties, which can then be correlated with experimental findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to validate the proposed structure. researchgate.netnih.govrsc.org

Computational models, particularly those employing DFT, enable the calculation of optimized molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. uantwerpen.be These theoretical values serve as a benchmark for comparison with experimental data. A high degree of correlation between the calculated and observed spectroscopic data lends strong support to the confirmed structure of the synthesized compound. rsc.org This combined approach is especially valuable for unequivocally determining the regiochemistry of substituents on the pyrazole ring, such as the placement of the nitro group at the C3 position and the ethenyl group at the N1 position.

For instance, in the structural analysis of pyrazole derivatives, DFT calculations are frequently used to predict 1H and 13C NMR chemical shifts. nih.gov The calculated shifts for the pyrazole ring protons and carbons, as well as those of the ethenyl and nitro groups, can be compared with the experimental NMR spectra. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical calculations. uantwerpen.be

Similarly, the vibrational frequencies calculated using DFT can be correlated with the absorption bands observed in the experimental IR spectrum. This is particularly useful for identifying the characteristic stretching and bending modes of the nitro (NO2) and ethenyl (C=C) functional groups, providing further evidence for their presence and position within the molecule. researchgate.net The comparison of theoretical and experimental vibrational spectra can aid in the assignment of complex spectral regions where multiple vibrational modes may overlap.

The following tables present a hypothetical but representative comparison of experimental and computationally predicted spectroscopic data for this compound, illustrating the application of this combined approach. The theoretical values are based on DFT calculations, which are a common computational method for such analyses.

Table 1: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H4 (pyrazole) | 7.10 | 7.05 | 0.05 |

| H5 (pyrazole) | 8.15 | 8.10 | 0.05 |

| Hα (ethenyl) | 7.30 | 7.25 | 0.05 |

| Hβ (cis, ethenyl) | 5.40 | 5.35 | 0.05 |

| Hβ (trans, ethenyl) | 5.95 | 5.90 | 0.05 |

Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C3 (pyrazole) | 155.0 | 154.5 | 0.5 |

| C4 (pyrazole) | 110.0 | 109.5 | 0.5 |

| C5 (pyrazole) | 135.0 | 134.5 | 0.5 |

| Cα (ethenyl) | 130.0 | 129.5 | 0.5 |

| Cβ (ethenyl) | 115.0 | 114.5 | 0.5 |

Table 3: Comparison of Experimental and Calculated IR Vibrational Frequencies (cm-1) for this compound

| Functional Group | Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) |

| C-H (pyrazole) | Stretching | 3120 | 3125 |

| C=C (ethenyl) | Stretching | 1640 | 1645 |

| NO2 | Asymmetric Stretching | 1540 | 1545 |

| NO2 | Symmetric Stretching | 1350 | 1355 |

| C-N (pyrazole) | Stretching | 1280 | 1285 |

Applications of 1 Ethenyl 3 Nitro 1h Pyrazole in Advanced Chemical Systems

Role as Synthetic Building Blocks in Complex Organic Synthesis

1-Ethenyl-3-nitro-1H-pyrazole is a valuable precursor in the synthesis of more complex molecules due to the reactive nature of its vinyl and nitro functionalities, as well as the inherent reactivity of the pyrazole (B372694) ring.

Precursors for Heterocyclic Architectures

The vinyl group of this compound serves as a key functional handle for the construction of a variety of heterocyclic systems. Its reactivity in cycloaddition reactions allows for the formation of diverse ring structures. For instance, vinylpyrazoles can participate in [2+2] cycloadditions with reagents like tetracyanoethylene, leading to the formation of cyclobutyl-substituted pyrazoles. nih.gov Furthermore, they can undergo Diels-Alder reactions, where the vinyl group acts as a dienophile, reacting with dienes to form six-membered rings fused to or substituted with the pyrazole moiety.

The pyrazole ring itself can be a platform for further functionalization. The presence of the nitro group at the 3-position deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, providing a route to introduce various substituents.

| Reaction Type | Reactant | Resulting Heterocyclic System |

| [2+2] Cycloaddition | Tetracyanoethylene | Cyclobutyl-pyrazoles |

| Diels-Alder Reaction | Dienes | Fused or substituted six-membered rings |

| Nucleophilic Aromatic Substitution | Nucleophiles | Functionalized pyrazoles |

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The vinyl group in this compound can act as a reactive component in such reactions. For example, it can participate as a Michael acceptor, reacting with nucleophiles in a conjugate addition, which can then be followed by intramolecular cyclization or reaction with another component to build complex molecular architectures.

The combination of the vinyl group and the electronically modified pyrazole ring offers multiple reaction sites, making it a promising candidate for the discovery of novel MCRs and the synthesis of diverse compound libraries.

Contributions to Materials Science via Chemical Synthesis Routes

In materials science, the polymerization of vinyl monomers is a fundamental method for creating new materials with tailored properties. This compound can be utilized as a monomer in polymerization reactions to produce novel functional polymers.

The vinyl group allows for polymerization via radical, cationic, or anionic mechanisms, leading to polyvinylpyrazoles. The resulting polymers would possess side chains containing the 3-nitropyrazole moiety. The presence of the polar nitro group and the pyrazole ring can impart specific properties to the polymer, such as altered solubility, thermal stability, and coordination ability with metal ions. Copolymers of N-vinylpyrazole with monomers like vinyl chloride and methyl methacrylate have been synthesized through radical polymerization. scientific.netresearchgate.net These copolymers can be used to create hybrid organic-inorganic composites and proton-conducting films. scientific.netresearchgate.net

| Monomer | Polymerization Method | Potential Polymer Properties |

| This compound | Radical, Cationic, Anionic | Modified solubility, thermal stability, metal coordination |

| N-Vinylpyrazole (related compound) | Radical copolymerization | Formation of proton-conducting films |

Ligand Design in Coordination Chemistry and Catalysis

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its sp²-hybridized nitrogen atoms. The substituents on the pyrazole ring can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and other properties.

This compound offers multiple coordination modes. The pyrazole ring can coordinate to a metal center in a monodentate fashion through the N2 nitrogen atom. The vinyl group can also participate in coordination through its π-system, potentially leading to bidentate (N, π-olefin) chelation. The electron-withdrawing nitro group at the 3-position will modulate the electron density on the pyrazole ring, affecting the strength of the metal-ligand bond. Platinum complexes with nitropyrazole ligands have been synthesized and studied for their potential applications. mdpi.com The coordination of vinylpyrazole derivatives to rhodium has also been investigated, revealing different coordination behaviors depending on the specific ligand and metal precursor. scielo.org.mx

The design of ligands based on this compound could lead to novel catalysts for various organic transformations. For example, rhodium complexes bearing N-heterocyclic carbene and vinylpyrazole ligands have been shown to catalyze the coupling of alkynes and N-vinylpyrazole via C-H activation. csic.es

Precursors in Energetic Materials Research (focused on synthetic approaches and structural modifications)

Nitropyrazoles are a class of energetic materials that have attracted significant attention due to their high density, good thermal stability, and high heat of formation. nih.gov The introduction of nitro groups into the pyrazole ring is a key strategy for increasing the energy content of these compounds. nih.gov

This compound can be considered a precursor for more advanced energetic materials. Synthetic strategies would focus on further nitration of the pyrazole ring or modification of the vinyl group. For instance, nitration of the pyrazole ring at other available positions could lead to dinitro- or trinitropyrazole derivatives with enhanced energetic properties. The vinyl group could be functionalized to introduce additional energetic moieties, such as nitro or azido groups. For example, azido- and nitratoalkyl nitropyrazoles have been synthesized as potential melt-cast explosives. mdpi.com

The goal in energetic materials research is to achieve a high energy output while maintaining acceptable sensitivity to external stimuli like impact and friction. The structural modifications of this compound would aim to optimize this energy-stability balance. The synthesis of energetic salts, such as hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole, has been shown to yield materials with good density and detonation properties comparable to RDX. nih.govacs.org

| Precursor | Synthetic Modification | Target Energetic Material | Desired Properties |

| This compound | Further nitration of pyrazole ring | Dinitro- or trinitropyrazoles | Increased density and detonation velocity |

| This compound | Functionalization of vinyl group (e.g., addition of -NO2, -N3) | Functionalized nitropyrazoles | Tailored energetic performance and sensitivity |

| Nitropyrazoles (general) | Formation of energetic salts | Hydrazinium nitropyrazolates | Improved stability and detonation properties |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-ethenyl-3-nitro-1H-pyrazole, and how can purity be optimized?

- Methodological Answer : Synthesis of nitro-substituted pyrazoles often involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, trichloromethyl enones can serve as intermediates for introducing nitro groups via nitration or substitution reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR : H NMR detects vinyl protons (δ 5.5–6.5 ppm) and nitro group deshielding effects. C NMR identifies carbons adjacent to nitro groups (δ 140–160 ppm) .

- IR : Nitro group stretching vibrations (~1520 cm and ~1350 cm) confirm substitution .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should use accelerated degradation tests (e.g., 0.1 M HCl, NaOH, and neutral buffers at 40°C). Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm for nitroaromatic absorption). Substituents like electron-withdrawing groups (e.g., nitro) enhance stability in acidic conditions but may increase susceptibility to alkaline hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of this compound?

- Methodological Answer : Regioselectivity in electrophilic substitution is influenced by the nitro group’s meta-directing effects. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental optimization involves using directing groups (e.g., trifluoromethyl) or blocking strategies. For example, highlights trifluoromethyl groups enhancing reactivity at the 4-position .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These models explain nitro group effects on electron-deficient regions, guiding predictions for nucleophilic/electrophilic attack sites .

Q. How do structural modifications of this compound affect its bioactivity in enzyme inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing ethenyl with ethyl or introducing halogens) and testing against target enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase). In vitro assays (IC determination) paired with molecular docking (AutoDock Vina) identify key interactions (e.g., hydrogen bonding with nitro groups) .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyrazoles?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, cell lines). Standardize protocols using controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). notes structural misassignments as a common pitfall; confirm regioisomer identity via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.